An In-depth Technical Guide to 4-Amino-2-iodophenol: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 4-Amino-2-iodophenol: Structure, Properties, and Synthetic Applications
Senior Application Scientist Note: This technical guide is focused on the compound 4-Amino-2-iodophenol (CAS 89640-51-7) , for which there is a substantial body of verifiable scientific literature and commercially available data. The similarly named but structurally distinct compound, "4-(Aminomethyl)-2-iodophenol," possesses a different chemical structure (containing a -CH₂NH₂ group instead of a direct -NH₂ group) and has significantly less available data in the public domain. This guide proceeds with the well-documented isomer to ensure scientific accuracy and utility for researchers.
Abstract
4-Amino-2-iodophenol is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Possessing a phenolic hydroxyl, an aromatic amine, and an aryl iodide on a single benzene scaffold, it represents a highly versatile building block for organic synthesis. The strategic placement of these functional groups allows for orthogonal chemical modifications, making it an invaluable intermediate in the construction of complex molecular architectures. The aryl iodide moiety, in particular, serves as a key handle for modern cross-coupling reactions, enabling late-stage diversification of drug candidates and functional materials. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, detailed spectroscopic characterization, and a discussion of its reactivity and applications, with a focus on its role in drug discovery and development.
Chemical Identity and Structure
4-Amino-2-iodophenol is systematically named in accordance with IUPAC nomenclature. Its identity is unambiguously confirmed by its CAS registry number and various chemical identifiers.
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IUPAC Name: 4-amino-2-iodophenol[1]
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Synonyms: 4-Hydroxy-3-iodoaniline, 3-Iodo-4-hydroxyaniline[1]
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Canonical SMILES: C1=CC(=C(C=C1N)I)O[1]
Caption: 2D Chemical Structure of 4-Amino-2-iodophenol.
Physicochemical Properties
The physical and chemical properties of 4-Amino-2-iodophenol are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Molecular Weight | 235.02 g/mol | [1][2][3] |
| Appearance | Powder | [3] |
| Melting Point | 110-120 °C (sublimates) or 157-158 °C | [2][3][4] |
| Assay Purity | ≥95.0% (HPLC) | [3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5] |
Note on Melting Point: The discrepancy in reported melting points may be attributable to different polymorphic forms or purity levels. The value of 110-120 °C is often cited by commercial suppliers and is accompanied by the observation of sublimation[3], while the higher value of 157-158 °C is also reported in chemical databases[2]. Researchers should determine the melting point of their specific batch as part of their characterization.
Synthesis and Purification
The synthesis of 4-Amino-2-iodophenol is most efficiently achieved via electrophilic iodination of 4-aminophenol. The hydroxyl and amino groups are both activating ortho-, para- directors. The hydroxyl group is a stronger activator, and its directing effect, combined with the steric accessibility of the position ortho to it, favors the desired substitution pattern. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.
Experimental Protocol: Synthesis via Iodination of 4-Aminophenol
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Expertise & Rationale: This protocol employs N-iodosuccinimide (NIS) as the iodine source. Unlike molecular iodine (I₂), NIS does not produce HI as a byproduct, leading to cleaner reactions and simpler workups. Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is run at room temperature to ensure selectivity and prevent potential side reactions or degradation.
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Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (e.g., 5.0 g, 1.0 eq).
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Dissolution: Add acetonitrile (e.g., 100 mL) to the flask and stir until the 4-aminophenol is fully dissolved.
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Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (1.05 eq) to the solution.
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Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NIS and iodine.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). The organic layers are combined.
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Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
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Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
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Purification (Self-Validation): The crude solid must be purified. Recrystallization from an ethanol/water mixture or purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) will yield the pure 4-Amino-2-iodophenol. Purity should be confirmed by HPLC and the structure verified by spectroscopic methods as described in Section 4.
Caption: A generalized workflow for the synthesis of 4-Amino-2-iodophenol.
Spectroscopic Characterization
Structural confirmation of synthesized 4-Amino-2-iodophenol is achieved through a combination of standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The protons will exhibit splitting patterns (doublets, doublet of doublets) corresponding to their coupling with adjacent protons. The labile protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets, which are exchangeable upon addition of D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the iodine (C-I) will appear at a characteristically low field (approx. 80-90 ppm), while the carbons attached to the oxygen (C-O) and nitrogen (C-N) will be downfield (approx. 140-155 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the functional groups. Key vibrational bands include a broad O-H stretch (~3200-3500 cm⁻¹), two distinct N-H stretching bands for the primary amine (~3300-3400 cm⁻¹), C=C stretching bands for the aromatic ring (~1500-1600 cm⁻¹), and a C-O stretching band (~1200-1300 cm⁻¹).[6][7]
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MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry will show a prominent molecular ion peak [M+H]⁺ at m/z 236. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, C₆H₇INO⁺. Fragmentation patterns would likely involve the loss of iodine and other neutral fragments.[8]
Reactivity and Applications in Drug Development
The synthetic utility of 4-Amino-2-iodophenol stems from its three distinct functional groups, which can often be addressed with orthogonal chemistry. This makes it a powerful scaffold for building molecular libraries.
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Aryl Iodide: This is arguably its most valuable feature for modern drug discovery. The C-I bond is highly susceptible to metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide array of substituents at this position. Key reactions include:
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Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds, introducing new aryl or alkyl groups.
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Heck Reaction: Reaction with alkenes to form substituted olefins.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
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Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
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Phenolic Hydroxyl: The -OH group is a versatile handle. It can be O-alkylated (e.g., Williamson ether synthesis) or O-acylated to introduce ester linkages. It also modulates the electronic properties of the ring and can direct further electrophilic substitutions if desired.
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Aromatic Amine: The -NH₂ group is a key nucleophile and base. It can be readily acylated to form amides, alkylated, or used in reductive amination. It can also be converted to a diazonium salt, which is a gateway to a vast number of other functional groups (e.g., via Sandmeyer reactions).
The aminophenol core is a known pharmacophore present in various biologically active molecules, exhibiting activities such as antioxidant, antibacterial, and cytotoxic effects.[9][10] By using 4-Amino-2-iodophenol, medicinal chemists can start with this privileged scaffold and use the aryl iodide as a point of diversification to rapidly generate analogues for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process.[11][12]
Safety and Handling
4-Amino-2-iodophenol is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
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GHS Hazard Statements:
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Signal Word: Warning[3]
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Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
4-Amino-2-iodophenol is a synthetically valuable and versatile chemical intermediate. Its trifunctional nature provides a robust platform for the synthesis of complex organic molecules. For researchers and scientists in drug development, the presence of an aryl iodide handle for predictable and efficient cross-coupling reactions makes it an ideal scaffold for library synthesis and late-stage functionalization. Coupled with a straightforward synthesis and well-defined properties, 4-Amino-2-iodophenol is a key building block for advancing modern chemical and pharmaceutical research.
References
-
ChemSynthesis. (2025). 4-amino-2-iodophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-iodophenol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminophenol. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Iodophenol. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Iodophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-(aminomethyl)phenol. PubChem Compound Database. Retrieved from [Link]
-
Journal of Chemical Research. (2024). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Retrieved from [Link]
-
The Automated Topology Builder (ATB). (n.d.). 4-Iodophenol. Retrieved from [Link]
-
PubMed. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]
-
PubMed Central (PMC). (2023). High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets. Retrieved from [Link]
-
ResearchGate. (n.d.). IR double-resonance spectroscopy applied to the 4-aminophenol(H2O)1 cluster. Retrieved from [Link]
-
PubMed Central (PMC). (2018). Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). A fragmentation study of kaempferol using electrospray quadrupole time-of-flight mass spectrometry at high mass resolution. Retrieved from [Link]
-
MDPI. (n.d.). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 4-Amino-2-iodophenol | C6H6INO | CID 13774763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Amino-2-iodophenol = 95.0 HPLC 89640-51-7 [sigmaaldrich.com]
- 4. Sigma Aldrich 4-Amino-2-iodophenol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. 89640-51-7|4-Amino-2-iodophenol|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenol, 4-amino- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
